1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole is a compound that features a unique bicyclo[1.1.1]pentane scaffold, which is known for its rigidity and three-dimensional structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science, where the bicyclo[1.1.1]pentane moiety can serve as a bioisostere for para-substituted benzene rings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole typically involves the functionalization of [1.1.1]propellane, a highly strained bicyclic hydrocarbon. The reaction conditions often require the use of photoredox catalysis or transition-metal-free multi-component reactions to achieve high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow chemistry, which allows for the efficient and controlled synthesis of bicyclo[1.1.1]pentane derivatives. The use of light-mediated reactions and radical initiators can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Radical Reactions: The bicyclo[1.1.1]pentane core can undergo radical-mediated transformations, such as radical addition or cyclization reactions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Radical Reactions: Radical initiators such as azobisisobutyronitrile (AIBN) or photoredox catalysts.
Major Products: The major products formed from these reactions include various substituted triazoles, oxidized or reduced triazole derivatives, and bicyclo[1.1.1]pentane-containing compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole has several scientific research applications:
Medicinal Chemistry: It serves as a bioisostere for para-substituted benzene rings, potentially improving the pharmacokinetic properties of drug candidates.
Materials Science: The rigidity and three-dimensional structure of the bicyclo[1.1.1]pentane core make it useful in the design of novel materials, such as liquid crystals and molecular rotors.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Wirkmechanismus
The mechanism of action of 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole involves its interaction with molecular targets through its triazole ring and bicyclo[1.1.1]pentane core. The triazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the bicyclo[1.1.1]pentane core provides a rigid scaffold that enhances binding affinity and specificity . The compound may also participate in redox reactions, influencing cellular redox states and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1,2-Difunctionalized Bicyclo[1.1.1]pentanes: These compounds mimic ortho/meta-substituted arenes and have similar applications in medicinal chemistry.
Bicyclo[1.1.1]pentane-Containing Lipoxin B4 Analogues: These analogues are used in the study of inflammation and immune responses.
Bicyclo[1.1.1]pentane-Embedded Porphyrinoids: These compounds are used in materials science and catalysis.
Uniqueness: 1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole is unique due to its combination of a bicyclo[1.1.1]pentane core and a triazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, including drug design, materials science, and chemical biology .
Eigenschaften
Molekularformel |
C7H8BrN3 |
---|---|
Molekulargewicht |
214.06 g/mol |
IUPAC-Name |
1-(1-bicyclo[1.1.1]pentanyl)-4-bromotriazole |
InChI |
InChI=1S/C7H8BrN3/c8-6-4-11(10-9-6)7-1-5(2-7)3-7/h4-5H,1-3H2 |
InChI-Schlüssel |
QESNEEAZQGXGTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(C2)N3C=C(N=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.